molecular formula C20H12Br2 B1630856 2,2'-Dibromo-1,1'-binaphthyl CAS No. 74866-28-7

2,2'-Dibromo-1,1'-binaphthyl

Cat. No.: B1630856
CAS No.: 74866-28-7
M. Wt: 412.1 g/mol
InChI Key: IJUDEFZBMMRSNM-UHFFFAOYSA-N
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Description

2,2’-Dibromo-1,1’-binaphthyl is an organic compound with the molecular formula C20H12Br2. It is a derivative of binaphthyl, where two bromine atoms are substituted at the 2 and 2’ positions of the naphthalene rings. This compound is known for its use in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dibromo-1,1’-binaphthyl typically involves the bromination of 1,1’-binaphthyl. One common method includes the use of bromine in the presence of a solvent like acetonitrile. The reaction is carried out by adding bromine dropwise to a solution of 1,1’-binaphthyl in acetonitrile, followed by heating the mixture to facilitate the reaction. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the production of 2,2’-Dibromo-1,1’-binaphthyl may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-1,1’-binaphthyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Binaphthyls: Formed through substitution reactions.

    Biaryl Compounds: Resulting from coupling reactions.

    Hydrogenated Binaphthyls: Produced through reduction reactions.

Scientific Research Applications

2,2’-Dibromo-1,1’-binaphthyl has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dibromo-1,1’-binaphthyl is unique due to its specific bromination pattern, which allows for selective functionalization and diverse chemical transformations. Its structure provides a balance between reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-bromo-1-(2-bromonaphthalen-1-yl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUDEFZBMMRSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347302
Record name 2,2'-DIBROMO-1,1'-BINAPHTHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74866-28-7
Record name 2,2'-DIBROMO-1,1'-BINAPHTHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dibromo-1,1'-binaphthyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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